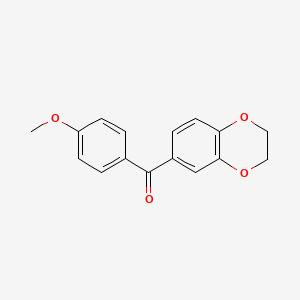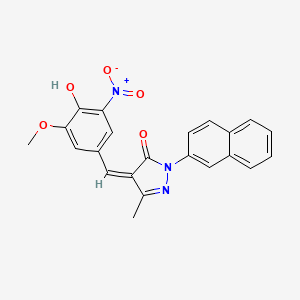
2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone
Descripción general
Descripción
2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone, also known as MDBP, is a synthetic compound that has been studied for its potential pharmacological effects. It belongs to the family of benzodioxinone derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of the production of inflammatory cytokines and the induction of apoptosis in cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to be easily modified to produce derivatives with potentially enhanced pharmacological properties. However, its limited solubility in water and potential toxicity at high doses can present challenges in experimental design.
Direcciones Futuras
Future research on 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections. Additionally, the development of novel derivatives with improved pharmacological properties could be pursued.
Aplicaciones Científicas De Investigación
2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone has been studied for its potential therapeutic applications, including its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for depression and anxiety.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-18-13-5-2-11(3-6-13)16(17)12-4-7-14-15(10-12)20-9-8-19-14/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFHGPKWJKQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364070 | |
| Record name | STK163074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
727421-76-3 | |
| Record name | STK163074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(5-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-cyclopropyl-2-pyrrolidinone](/img/structure/B6019137.png)
![2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B6019145.png)
![N-methyl-1-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6019163.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-butynoyl)-3-piperidinyl]piperazine](/img/structure/B6019180.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6019181.png)
![5-(3,4-dimethoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6019186.png)

![1-(3-{[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]methyl}phenyl)ethanone](/img/structure/B6019200.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinol](/img/structure/B6019204.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B6019214.png)
![N-(4-fluorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6019218.png)
![2-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6019241.png)

